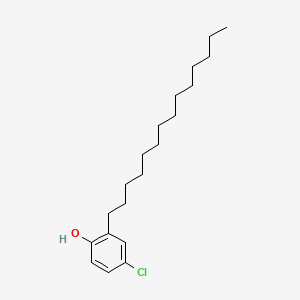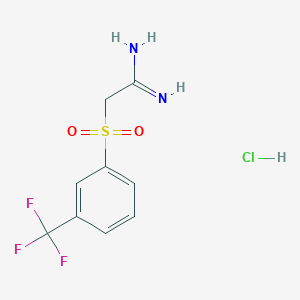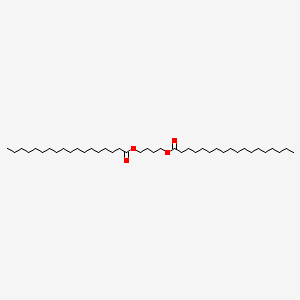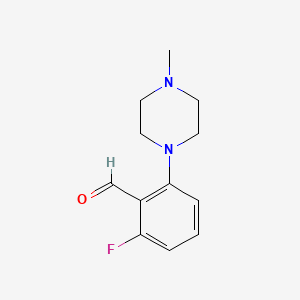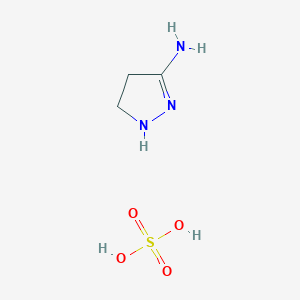
3-Aminopyrazoline sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopyrazoline sulfate is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 3-aminopyrazoline sulfate typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazoline ring. The sulfate salt is then obtained by treating the aminopyrazoline with sulfuric acid. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and the use of catalysts .
Analyse Chemischer Reaktionen
3-Aminopyrazoline sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydrazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles. Common reagents used in these reactions include nitrous acid, sulfuric acid, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3-Aminopyrazoline sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-aminopyrazoline sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
3-Aminopyrazoline sulfate can be compared with other aminopyrazole derivatives, such as:
3-Amino-4-pyrazolecarboxamide hemisulfate salt: Similar in structure but with a carboxamide group at the fourth position.
3,5-Diaminopyrazole: Contains an additional amino group at the fifth position, enhancing its reactivity.
4-Aminopyrazole: The amino group is located at the fourth position, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
28793-69-3 |
|---|---|
Molekularformel |
C3H9N3O4S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
4,5-dihydro-1H-pyrazol-3-amine;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-3-1-2-5-6-3;1-5(2,3)4/h5H,1-2H2,(H2,4,6);(H2,1,2,3,4) |
InChI-Schlüssel |
XHXGZXXIKHCXAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNN=C1N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


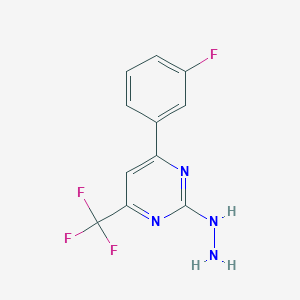
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)


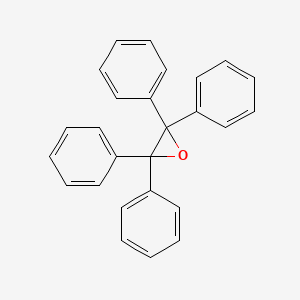
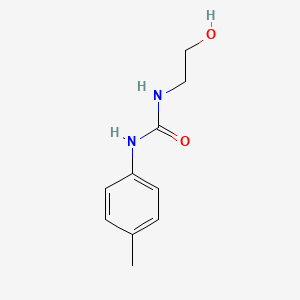
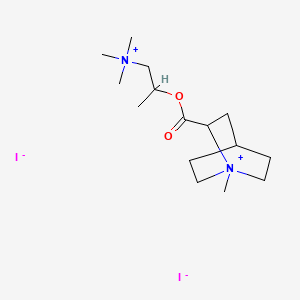
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

